

physical properties of 6-Chloro-3-nitropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	6-Chloro-3-nitropyridine-2-carboxylic acid
Cat. No.:	B598544

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of **6-Chloro-3-nitropyridine-2-carboxylic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3-nitropyridine-2-carboxylic acid is a substituted pyridine derivative. Its structural features, including a carboxylic acid group, a nitro group, and a chlorine atom on the pyridine ring, make it a compound of interest in medicinal chemistry and organic synthesis. Understanding its physical properties is fundamental for its application in drug design, reaction optimization, and quality control. This guide provides a summary of its key physical characteristics and the standard experimental methods used for their determination.

Core Physical Properties

The known physical properties of **6-Chloro-3-nitropyridine-2-carboxylic acid** are summarized below. These values are critical for handling, storage, and application of the compound in a research setting.

Property	Value	Reference
CAS Number	1204400-58-7	[1] [2]
Molecular Formula	C ₆ H ₃ CIN ₂ O ₄	[1] [2]
Molecular Weight	202.55 g/mol	[2]
Exact Mass	201.978134 u	[1]
Boiling Point	390.9 ± 42.0 °C at 760 mmHg	[1]
Density	1.7 ± 0.1 g/cm ³	[1]
Flash Point	190.2 ± 27.9 °C	[1]
Synonyms	2-Chloro-5-nitro-6-picolinic acid, 6-Chloro-3-nitropicolinic acid	[2]

Spectroscopic and Chromatographic Data

While specific spectra for **6-Chloro-3-nitropyridine-2-carboxylic acid** are not publicly available in the search results, documentation including NMR, HPLC, and LC-MS may be obtainable from chemical suppliers.[\[2\]](#) The following sections describe the standard protocols for acquiring such data.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical and spectral properties of a solid organic compound like **6-Chloro-3-nitropyridine-2-carboxylic acid**.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid.[\[3\]](#)

- Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or DigiMelt), capillary tubes (sealed at one end), mortar and pestle.[\[4\]](#)
- Procedure:

- Ensure the sample is completely dry and in a fine powdered form. If necessary, grind the crystalline sample in a mortar.[3]
- Pack the dry powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[5]
- Place the loaded capillary tube into the heating block of the melting point apparatus.[4]
- For an unknown compound, a rapid preliminary heating (e.g., 10-20°C/min) can be performed to find an approximate melting range.[4]
- For an accurate measurement, heat the sample at a slower rate (1-2°C/min) when the temperature is about 15-20°C below the approximate melting point.[5]
- Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. A pure substance typically has a sharp melting range of 0.5-1.0°C.

Boiling Point Determination

For high boiling point solids, this property is often estimated or determined under vacuum. The Thiele tube method is a common technique for liquids or low-melting solids.[6][7]

- Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heating oil (e.g., mineral oil), heat source.[6]
- Procedure:
 - Place a small amount of the sample into the fusion tube.
 - Invert a capillary tube (sealed end up) and place it inside the fusion tube with the sample. [6]
 - Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb.
 - Insert the assembly into a Thiele tube containing heating oil.[6]

- Heat the side arm of the Thiele tube gently.[6] A continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.[6]
- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[6]

Density Determination (Gas Displacement Method)

Gas pycnometry is a precise method for determining the skeletal density of a solid powder.[8]

- Apparatus: Gas pycnometer.
- Procedure:
 - A known mass of the solid sample is placed into a sample chamber of a calibrated volume. [8]
 - An inert gas, typically helium, is introduced into a reference chamber at a known pressure. [8]
 - The gas is then expanded into the sample chamber.
 - The instrument measures the equilibrated pressure, and by applying gas laws, calculates the volume displaced by the solid sample.[8]
 - The skeletal density is calculated by dividing the sample's mass by the determined volume.[8]

Flash Point Determination (Pensky-Martens Closed Cup)

The flash point is determined to assess the flammability of a substance. The Pensky-Martens closed-cup method is standardized by ASTM D93.[1][2][9]

- Apparatus: Pensky-Martens closed-cup tester.[9]
- Procedure:

- The test cup is filled with the sample to a specified level.[9]
- The lid is closed, and the sample is heated at a controlled, constant rate while being stirred.[1][9]
- At regular temperature intervals, stirring is paused, and an ignition source (a small flame) is dipped into the vapor space of the cup.[9]
- The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

- Apparatus: High-field NMR spectrometer (e.g., 400 MHz or higher).
- Procedure:
 - Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
 - ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a reference standard like tetramethylsilane (TMS).
 - ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. For compounds in this molecular weight range, a 30° pulse with a 4-second acquisition time is a common starting point.[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.[11]

- Apparatus: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or a KBr pellet press.
- Procedure (ATR Method):

- Ensure the ATR crystal (e.g., diamond) is clean.[12]
- Place a small amount of the solid powder directly onto the ATR crystal.[12]
- Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[12]
- Record the spectrum, typically in the range of 4000-400 cm^{-1} .[12]
- Procedure (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle.[12]
 - Place the mixture into a pellet die and use a hydraulic press to form a transparent pellet. [12]
 - Place the pellet in the sample holder of the spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

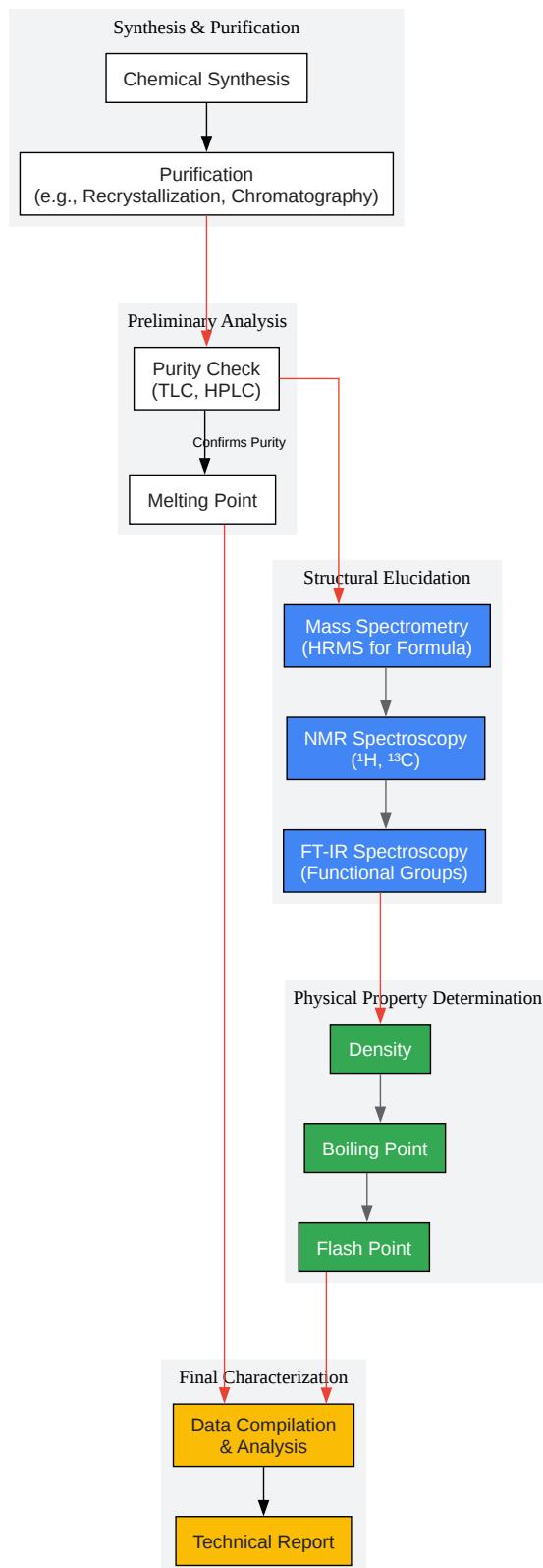
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula.[13]

- Apparatus: Mass spectrometer with a suitable ion source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
- Procedure (General):
 - Sample Introduction: The sample is introduced into the ion source. This can be done via direct infusion of a solution or after separation using liquid chromatography (LC) or gas chromatography (GC).
 - Ionization: The sample molecules are ionized. In EI, high-energy electrons bombard the sample, causing an electron to be ejected, forming a molecular ion ($M^{+\cdot}$).[13][14] ESI is a softer ionization technique suitable for more polar molecules.

- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.[15]
- Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight.[13] High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the molecular formula.

Logical and Experimental Workflows

The following diagram illustrates a standard workflow for the characterization of a novel chemical compound.



Click to download full resolution via product page

Caption: Workflow for Physical and Structural Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 2. precisionlubrication.com [precisionlubrication.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 9. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 10. books.rsc.org [books.rsc.org]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]
- 14. Mass Spectrometry [www2.chemistry.msu.edu]
- 15. fiveable.me [fiveable.me]
- To cite this document: BenchChem. [physical properties of 6-Chloro-3-nitropyridine-2-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b598544#physical-properties-of-6-chloro-3-nitropyridine-2-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com